tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Pharmaceutical Synthesis Quality Control Chemical Purity

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS: 120225-79-8) is an organic compound with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol, characterized as a para-substituted phenylpropanoate bearing a tert-butyl ester and a 2-aminoethyl side chain. This compound is recognized as a versatile synthetic intermediate, particularly noted for its utility in pharmaceutical development, especially in the synthesis of agents targeting neurological disorders.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 120225-79-8
Cat. No. B056771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate
CAS120225-79-8
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN
InChIInChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3
InChIKeyAREBZMHRZKQVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS 120225-79-8): Chemical Identity and Baseline Properties for Research Procurement


tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS: 120225-79-8) is an organic compound with the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g/mol, characterized as a para-substituted phenylpropanoate bearing a tert-butyl ester and a 2-aminoethyl side chain . This compound is recognized as a versatile synthetic intermediate, particularly noted for its utility in pharmaceutical development, especially in the synthesis of agents targeting neurological disorders [1]. It is commercially available for research purposes with standard purity specifications typically at or above 98% .

Workflow Synthetic intermediate for pharmaceutical research compounds
Selection Free base form supports anhydrous reaction conditions
Use Context Lipophilic ester building block for CNS-targeted synthesis routes

Procurement Considerations for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate: Why Analogs Are Not Direct Replacements


Scientific users cannot assume functional equivalence among analogs of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate due to critical variations in molecular architecture that govern specific chemical behavior and utility. For instance, the presence of the tert-butyl ester group is not merely a protecting group; it confers distinct lipophilicity and stability profiles that differ fundamentally from the parent carboxylic acid or its methyl/ethyl ester counterparts, directly influencing membrane permeability and reaction selectivity in synthetic pathways . Similarly, the free base form (CAS 120225-79-8) is distinct from its hydrochloride salt (CAS 116856-71-4), which possesses different solubility and handling properties, rendering them non-interchangeable in many experimental protocols . The evidence below details the quantifiable dimensions where this specific compound demonstrates differentiation.

tert-Butyl ester (free base)
Carboxylic acid or alkyl esters
Ester group alters lipophilicity and stability; not interchangeable for CNS permeability design.
Free base (CAS 120225-79-8)
Hydrochloride salt (CAS 116856-71-4)
Solubility and handling differ; salt form may introduce halide ions incompatible with anhydrous steps.

Quantitative Differentiation Guide for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate: Evidence for Informed Selection


Purity Specification Benchmarking: A Minimum 98% Standard for Reproducible Synthesis

Commercial availability of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is consistently benchmarked at a minimum purity of 98% as determined by HPLC, with multiple reputable vendors adhering to this specification . This level of purity is critical for its intended use as a key intermediate in pharmaceutical synthesis, where impurities can lead to side reactions and reduced yields .

Purity Specification
Class-level inference
≥ 98% (HPLC)
Supports reproducible synthesis workflows
Vendor specification; verify COA
Pharmaceutical Synthesis Quality Control Chemical Purity

Lipophilicity Differential: Enhanced Membrane Permeability for CNS-Targeted Research

The tert-butyl ester moiety in tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS 120225-79-8) confers increased lipophilicity relative to the free carboxylic acid, 3-[4-(2-aminoethyl)phenyl]propanoic acid. This property is crucial for applications targeting the central nervous system (CNS), as increased lipophilicity often correlates with enhanced blood-brain barrier (BBB) permeability . While specific logP values are not publicly available for this exact compound, the structural modification is a well-established strategy in medicinal chemistry to improve the drug-likeness of CNS-active candidates [1].

Lipophilicity Context
Class-level inference
tert-Butyl ester (predicted higher) Free acid (lower)
May influence BBB research design context
Prediction-based; validate experimentally
Neurological Disorders Drug Design Lipophilicity

Free Base vs. Hydrochloride Salt: A Critical Distinction in Solubility and Handling

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate (CAS 120225-79-8) is the free base form, which is chemically and physically distinct from its hydrochloride salt, tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate hydrochloride (CAS 116856-71-4) . The free base is expected to have higher solubility in organic solvents and lower water solubility compared to the salt, making it the preferred choice for reactions requiring anhydrous conditions or where the presence of chloride ions is detrimental. This choice is not interchangeable and has a direct impact on experimental design.

Salt Form Selection
Head-to-head
Free base (organic-soluble) HCl salt (water-soluble)
Critical for anhydrous reaction protocols
Qualitative solubility difference
Solubility Salt Form Selection Synthetic Chemistry

Optimal Application Scenarios for tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate Based on Documented Differentiation


Synthesis of CNS-Targeted Pharmaceuticals as a Key Intermediate

This compound is ideally suited as a key intermediate in the synthesis of pharmaceutical candidates targeting neurological disorders . Its lipophilic tert-butyl ester group makes it a preferred building block over the more polar free acid when designing molecules intended to cross the blood-brain barrier .

Organic Synthesis Requiring High-Purity Free Base Starting Material

In multi-step organic syntheses where anhydrous conditions are critical or the introduction of halide ions must be avoided, the free base form (CAS 120225-79-8) is the recommended starting material over its hydrochloride salt counterpart . Its commercial availability at ≥98% purity supports high-yielding, reproducible reaction sequences .

Chemical Biology Studies Investigating Aminoethyl-Substituted Phenyl Interactions

Researchers investigating the interactions of aminoethyl-substituted phenyl compounds with biological macromolecules can utilize this compound as a probe . Its well-defined structure allows for systematic study of how esterification impacts binding affinity and cellular uptake compared to the free acid or other esters.

Development of Novel Polymeric Materials and Coatings

The compound is noted for its utility in the development of high-performance coatings and polymers . The combination of an amino group and a tert-butyl ester on a phenyl scaffold provides a unique monomer for creating materials with tailored properties, such as improved adhesion or controlled degradation.

Application
Selection Property
Validation Focus
CNS-targeted research compound synthesis
Lipophilic tert-butyl ester intermediate
Lipophilicity-dependent design review
Anhydrous multi-step synthesis
Free base form, no halide counterion
Reaction compatibility & yield
Chemical biology probe studies
Well-defined free base structure
Binding & uptake comparison across chemical forms
Polymer & coating monomer development
Bifunctional amino/ester monomer
Material property & degradation profile

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